3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
説明
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (400 MHz, DMSO-d₆):
- δ 2.35 ppm (s, 3H): Methyl group at C6
- δ 3.12 ppm (t, J=7.2 Hz, 2H): Methylene protons adjacent to the heterocycle
- δ 4.25 ppm (t, J=7.2 Hz, 2H): Methylene protons near the carboxylic acid
- δ 10.82 ppm (s, 1H): Hydroxyl proton at C8
- δ 12.48 ppm (broad, 1H): Carboxylic acid proton
¹³C NMR (100 MHz, DMSO-d₆):
Infrared Spectroscopy (IR)
Characteristic absorption bands:
UV-Vis Spectroscopy
The compound exhibits strong absorption at λ_max = 265 nm (ε = 15,200 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated triazolo-pyridazine system. A weaker band at 310 nm corresponds to n→π* transitions involving the lone pairs of the hydroxyl and carboxylic acid groups.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:
Frontier Molecular Orbitals :
Electrostatic Potential Map :
Natural Bond Orbital (NBO) Analysis :
Figure 1: DFT-optimized geometry showing bond critical points (green spheres) and non-covalent interaction regions.
特性
IUPAC Name |
3-(6-methyl-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)9-11-10-4-13(9)12-5/h4,12H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFJCBNUHKWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolo-pyridazine core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
Chemical Properties and Structure
The compound features a triazolo-pyridazine framework, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 248.24 g/mol. The presence of the hydroxyl group at position 8 enhances its solubility and potential reactivity, making it an interesting candidate for further research.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, research has shown that certain triazolo derivatives can inhibit cell proliferation in various cancer cell lines, including K562 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid may have similar effects due to its structural analogies with other active compounds in this class .
Anti-inflammatory Effects
Compounds containing the triazolo-pyridazine moiety have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation are key mechanisms through which these compounds exert their effects. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of triazolo derivatives have been explored in various contexts, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems positions them as promising candidates for further development in neuropharmacology .
Case Study 1: Synthesis and Biological Evaluation
A study focusing on the synthesis of novel triazolo derivatives demonstrated that modifications at the hydroxyl position could enhance biological activity significantly. In vitro assays showed that certain derivatives exhibited low nanomolar activity against specific targets linked to cancer progression .
Case Study 2: Structure-Activity Relationship Analysis
Research exploring the structure-activity relationship (SAR) of triazolo-pyridazine compounds revealed that substitutions at various positions influenced both potency and selectivity for biological targets. This underscores the importance of chemical modifications in optimizing therapeutic efficacy .
Comparative Data Table
作用機序
The mechanism of action of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt tumor growth .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
Table 1: Key Structural and Functional Differences
Key Observations :
Hydroxyl vs. Chloro Substituents: The 8-hydroxyl group in the target compound likely enhances hydrogen bonding with PfDHODH, contributing to its antiplasmodial activity. Chlorine’s electron-withdrawing nature may alter electronic properties of the triazolopyridazine core, affecting reactivity or solubility.
Methyl vs. Hydroxyl at Position 8 :
- The dimethyl analog () replaces the 8-hydroxyl with a methyl group, increasing lipophilicity. This substitution may reduce solubility and hydrogen-bonding capacity, explaining its discontinuation as a commercial product .
Propanoic Acid Side Chain: The propanoic acid moiety in the target compound is critical for charge interactions with PfDHODH’s active site. Derivatives with esterified side chains (e.g., ethyl esters in ) lose thrombin inhibition but gain antiproliferative effects, suggesting side chain flexibility modulates target selectivity .
Comparison with Triazolo-Triazinone Derivatives
Compounds like [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones (–4) share the triazolo moiety but feature a triazinone core instead of pyridazine.
- Electron Distribution: The triazinone core may alter electron density compared to pyridazine, impacting binding to enzymes like DHODH or kinase targets .
- Substituent Effects: Derivatives with thioxo or methyl groups on the triazinone ring show varied antiproliferative activities, underscoring the importance of substituent placement .
Research Findings and Implications
- Antiplasmodial Activity: The target compound’s 8-hydroxyl and 6-methyl groups synergize to enhance PfDHODH inhibition, as evidenced by whole-cell assay data (Table 1 in ).
- Antiproliferative Potential: Ester derivatives of triazolopyridazine () highlight the scaffold’s versatility, though activity depends on substituent type and side chain modification .
生物活性
The compound 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a member of the triazolo-pyridazine family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 4q , a related triazolo derivative, demonstrated potent antiproliferative effects with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 and A549 cell lines. It was shown to effectively inhibit tubulin polymerization and disrupt microtubule dynamics during cell mitosis .
Tankyrase Inhibition
The compound has been investigated for its role as a selective inhibitor of tankyrases (TNKSs), which are implicated in various physiopathological conditions. The synthesis of derivatives based on the triazolo-pyridazine scaffold has led to compounds that act as low nanomolar TNKS inhibitors . These inhibitors can potentially modulate pathways involved in cancer progression and other diseases.
Tubulin Interaction
The biological activity of triazolo-pyridazine derivatives is often linked to their ability to bind to the colchicine site on tubulin. This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division. The molecular modeling studies suggest that these compounds can effectively compete with known tubulin inhibitors .
Enzyme Inhibition
In addition to tubulin interactions, compounds in this class may also exhibit enzyme inhibition properties that contribute to their biological effects. The structural features of these compounds allow them to interact with various targets within cellular pathways .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for preparing 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is recommended:
Cyclization : Use carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid group of the precursor. Heat at 100°C in anhydrous DMF for 1 hour to form the intermediate .
Functionalization : React the intermediate with a hydrazine derivative (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) under reflux conditions (24 hours) to form the triazolo core. Purify via recrystallization from DMF/i-propanol mixtures .
Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to hydrazine) and ensure anhydrous conditions to minimize side reactions .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies) .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxy and methyl groups at positions 8 and 6).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment (if crystalline derivatives are obtainable) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Avoid skin contact due to potential irritancy .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light to prevent photodegradation of the triazolo ring .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can structural modifications of the triazolo-pyridazine core enhance bioactivity, and what synthetic strategies are viable?
- Methodological Answer :
- Modification Sites :
Position 3 (Propanoic acid chain) : Replace with sulfonamide or ester groups to alter solubility and target binding .
Position 8 (Hydroxy group) : Acylation (e.g., acetyl or benzoyl) to improve membrane permeability .
- Synthetic Routes :
- Etherification : React with sodium hydride and alcohols to introduce alkoxy groups at position 6 .
- Reductive Amination : For derivatives with enhanced CNS penetration, use aldimine formation with primary amines .
Q. How can contradictory data in biological assays (e.g., antiproliferative activity vs. cytotoxicity) be resolved?
- Methodological Answer :
- Assay Validation :
Orthogonal Assays : Confirm antiproliferative activity via MTT and clonogenic assays. Use flow cytometry to rule out apoptosis-independent cytotoxicity .
Selectivity Screening : Test against non-cancerous cell lines (e.g., HEK-293) to identify off-target effects .
- Pharmacokinetic Studies : Evaluate metabolic stability in liver microsomes to distinguish intrinsic toxicity from metabolite-driven effects .
Q. What computational and experimental approaches are suitable for elucidating the mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against kinase databases (e.g., PDB) to identify potential targets (e.g., cyclin-dependent kinases) .
- Biophysical Validation :
SPR (Surface Plasmon Resonance) : Measure binding affinity to proposed targets (KD < 1 µM indicates high potency).
ITC (Isothermal Titration Calorimetry) : Confirm enthalpy-driven binding for lead optimization .
- Gene Expression Profiling : RNA-seq on treated vs. untreated cells to map pathway activation (e.g., p53 or MAPK) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 and DMSO).
- Co-solvency Strategies : For in vivo studies, employ β-cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- pKa Determination : Use potentiometric titration to identify ionizable groups and optimize buffer conditions .
Safety and Regulatory Considerations
Q. What are the key GHS compliance requirements for handling this compound in academic labs?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
